7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one
Description
7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core. The presence of both dimethylamino and phenyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
7-[2-(dimethylamino)acetyl]-1-phenyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)12-14(21)20-10-8-17(9-11-20)15(18-16(17)22)13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPACMQDGUQQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one typically involves multistep organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and thereby affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazaspiro nonane derivatives, such as:
- 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
What sets 7-(2-(Dimethylamino)acetyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted applications in medicinal chemistry and other fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
